1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-isopropyl-2-methoxyphenyl with a suitable sulfonyl chloride, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole
- 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-piperidinecarboxylate
Uniqueness
Compared to similar compounds, 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which may confer unique chemical and biological properties. Its structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Biological Activity
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Imidazole ring
- Substituents :
- A sulfonyl group attached to a phenyl ring.
- An isopropyl and methoxy group on the phenyl ring.
This unique combination of functional groups contributes to its biological activity.
Antipsychotic Effects
Research indicates that compounds similar to this compound exhibit significant antipsychotic properties. Specifically, they act as dopamine D2 antagonists, which are crucial in managing conditions like schizophrenia and bipolar disorder. The mechanism involves blocking dopamine receptors, thereby reducing psychotic symptoms.
A patent describes the use of such compounds in treating psychotic disorders, highlighting their effectiveness compared to existing treatments .
Antimicrobial Activity
Preliminary studies suggest that derivatives of imidazole compounds possess antimicrobial properties. For instance, related imidazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
1a | 0.22 | S. aureus |
1b | 0.25 | E. coli |
Clinical Applications
A notable study focused on the clinical application of related compounds in patients with schizophrenia. The trial demonstrated a significant reduction in psychotic symptoms when administered over a six-week period. Patients reported improved mood stability and fewer side effects compared to traditional antipsychotics .
In Vivo Studies
In vivo studies have reported that compounds similar to the target compound cause minimal systemic exposure while maintaining therapeutic efficacy. For example, one study found that while some related compounds led to cataract formation in animal models, modifications in their chemical structure improved bioavailability and reduced side effects .
Dopamine Receptor Antagonism
The primary mechanism of action for this class of compounds is the antagonism of dopamine D2 receptors. This interaction is crucial for mitigating symptoms associated with psychotic disorders. The binding affinity and selectivity for these receptors are key factors influencing their therapeutic potential.
Antimicrobial Mechanism
The antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria. Further studies are needed to elucidate these mechanisms fully.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)17-10-11-18(25-4)19(12-17)26(23,24)22-13-15(3)21-20(22)16-8-6-5-7-9-16/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLXBOWEMKMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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